

PD158780 Downstream Signaling Pathways: A Technical Guide

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Compound of Interest

Compound Name: PD158780

Cat. No.: B1679116

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PD158780 is a potent and highly specific inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.^[1] As a member of the 4-[ar(alk)ylamino]pyridopyrimidines chemical class, it demonstrates significant anti-proliferative effects in various cancer cell lines. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by **PD158780**, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Mechanism of Action

PD158780 exerts its biological effects by competitively inhibiting the ATP binding site of the intracellular tyrosine kinase domain of EGFR and other ErbB family members. This inhibition blocks the autophosphorylation of the receptor upon ligand binding, thereby preventing the activation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The primary cellular outcome of **PD158780** treatment is a G1 phase cell cycle arrest.

Quantitative Data: Potency and Cellular Effects

The inhibitory activity of **PD158780** against the ErbB family of receptors has been quantified through various in vitro assays. The following table summarizes the key inhibitory

concentrations (IC50) and cellular effects of **PD158780**.

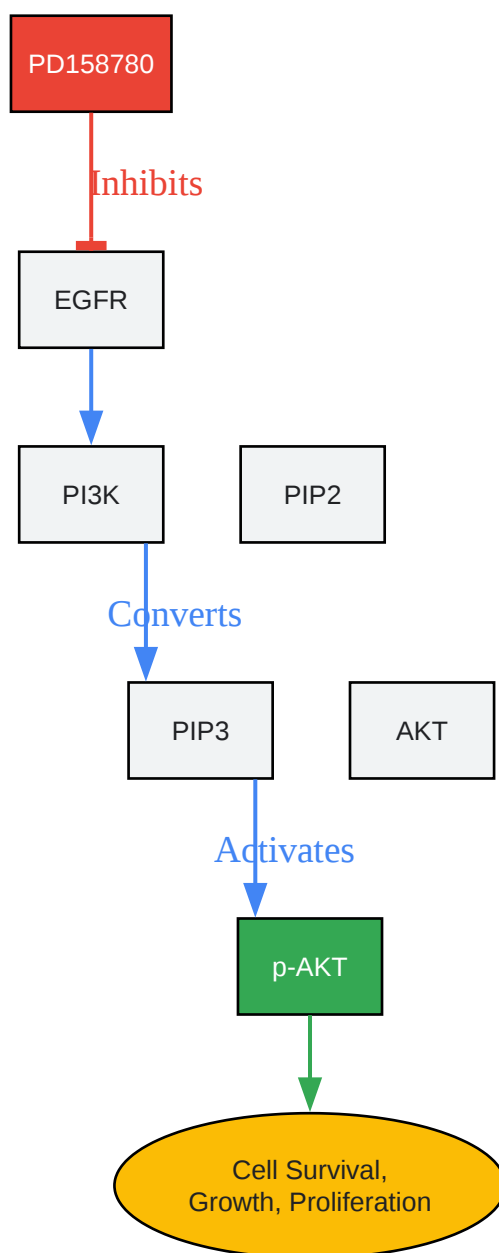
Target/Effect	Cell Line/System	IC50 / Observation	Reference
EGFR	Purified Enzyme	8 pM	[1]
ErbB2	Purified Enzyme	49 nM	[1]
ErbB3	Purified Enzyme	52 nM	[1]
ErbB4	Purified Enzyme	52 nM	[1]
EGFR Autophosphorylation	A431 Cells	13 nM	[1]
Heregulin-stimulated Phosphorylation	SK-BR-3 Cells	49 nM	[1]
Heregulin-stimulated Phosphorylation	MDA-MB-453 Cells	52 nM	[1]
Cell Cycle Arrest	MCF10A Cells	G1 Arrest	

Downstream Signaling Pathways

Inhibition of EGFR by **PD158780** profoundly impacts several critical downstream signaling pathways. The three primary cascades affected are the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. **PD158780**, by blocking EGFR autophosphorylation, prevents the activation of this entire cascade.

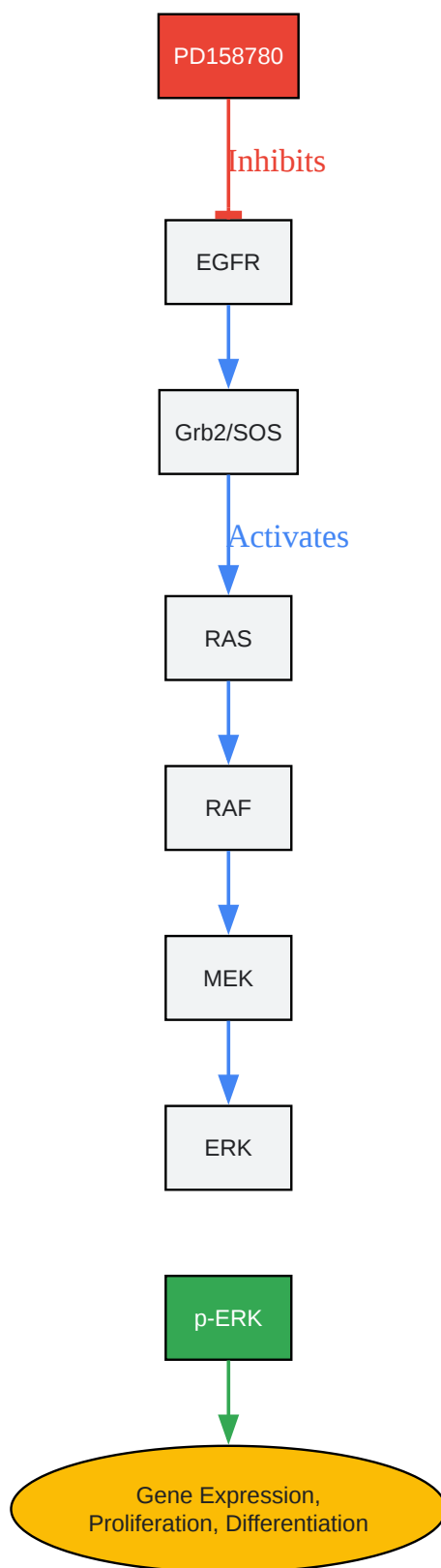


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PD158780 Inhibition of the PI3K/AKT Pathway

RAS/MEK/ERK Signaling Pathway

The RAS/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of EGFR leads to the recruitment of adaptor proteins that activate RAS, initiating a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. **PD158780** effectively blocks this signaling axis at its origin.

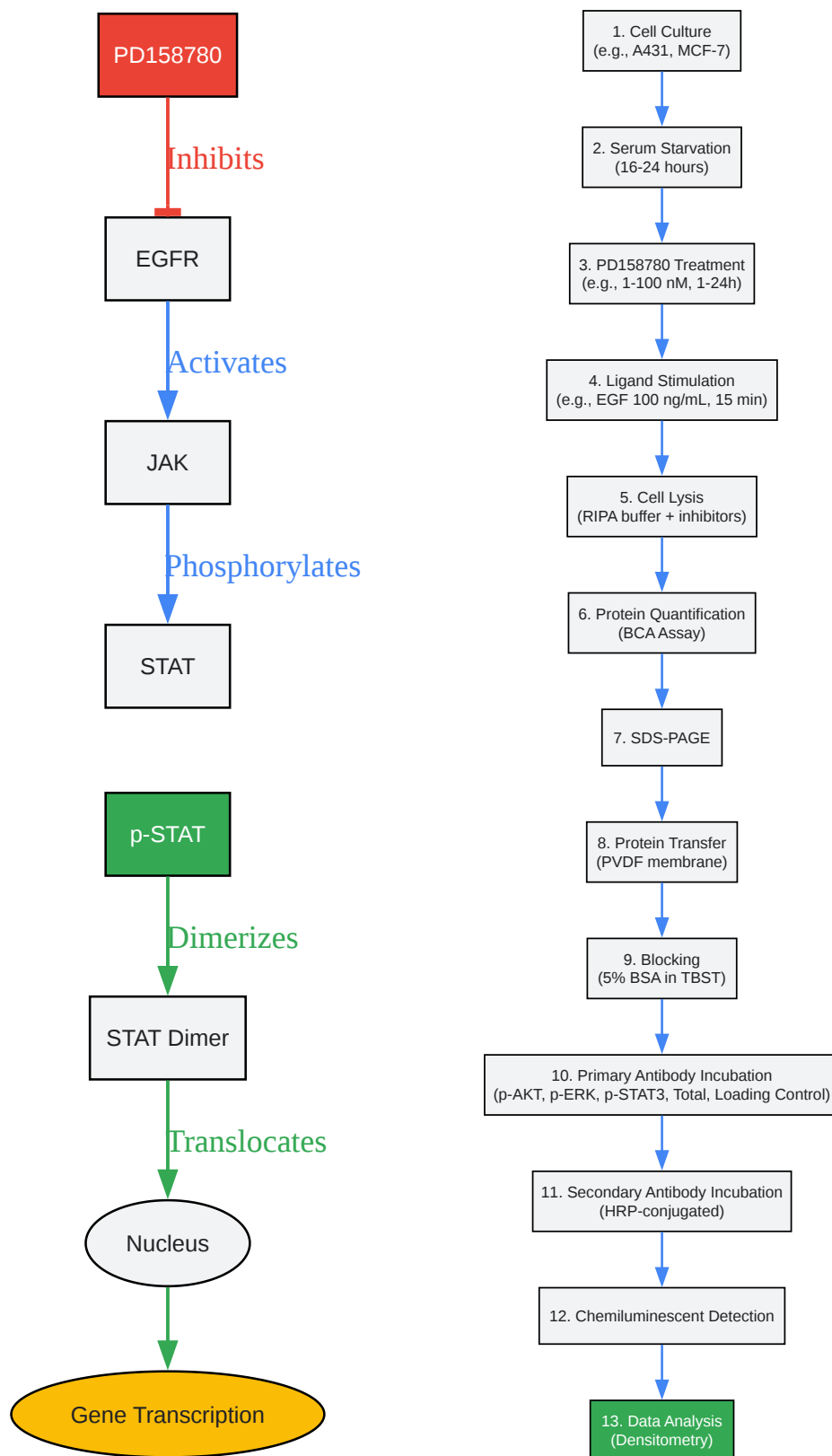


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PD158780 Inhibition of the RAS/MEK/ERK Pathway

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune responses. Upon ligand binding, EGFR can activate JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors. By inhibiting EGFR, **PD158780** prevents the initiation of this signaling cascade.



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References

- 1. medchemexpress.com [medchemexpress.com]
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